tert-Butyl N-(2-cyclopropoxyethyl)carbamate
Overview
Description
tert-Butyl N-(2-cyclopropoxyethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a cyclopropoxyethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2-cyclopropoxyethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-cyclopropoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-Butyl chloroformate+2-cyclopropoxyethylamine→tert-Butyl N-(2-cyclopropoxyethyl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-cyclopropoxyethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: The carbamate group can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: 2-cyclopropoxyethylamine and tert-butyl alcohol.
Substitution: Various substituted carbamates, depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
tert-Butyl N-(2-cyclopropoxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-cyclopropoxyethyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to specific conditions, such as acidic or basic environments, the carbamate group can be cleaved, releasing the free amine.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of a cyclopropoxyethyl group.
tert-Butyl N-(2-methoxyethyl)carbamate: Contains a methoxyethyl group instead of a cyclopropoxyethyl group.
Uniqueness
tert-Butyl N-(2-cyclopropoxyethyl)carbamate is unique due to the presence of the cyclopropoxyethyl moiety, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other carbamates may not be as effective.
Properties
IUPAC Name |
tert-butyl N-(2-cyclopropyloxyethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-7-13-8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREPHQHSCHGFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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